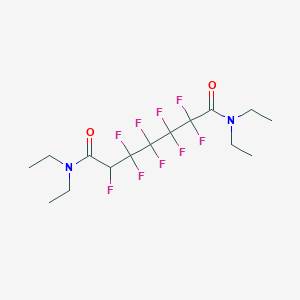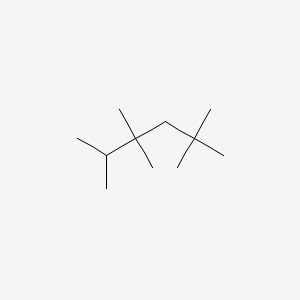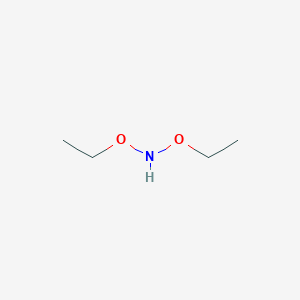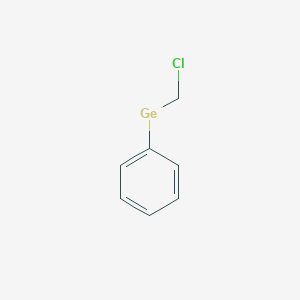![molecular formula C14H26O3 B14619917 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one CAS No. 58558-23-9](/img/structure/B14619917.png)
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one is a chemical compound with a complex structure that includes a cyclobutyl ring, a diethoxyethyl group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a cyclobutyl ketone with a diethoxyethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkoxides, amines, and halides.
Major Products Formed
Oxidation: Carboxylic acids, esters, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(2-ethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one: A structurally similar compound with an ethoxyethyl group instead of a diethoxyethyl group.
Ethanone, 1-[3-(2,2-diethoxyethyl)-2,2-dimethylcyclobutyl]-: Another similar compound with slight variations in the substituents.
Uniqueness
1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
58558-23-9 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
1-[3-(2,2-diethoxyethyl)-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C14H26O3/c1-6-16-13(17-7-2)9-11-8-12(10(3)15)14(11,4)5/h11-13H,6-9H2,1-5H3 |
Clé InChI |
ALHIFZFXYBKEKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1CC(C1(C)C)C(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


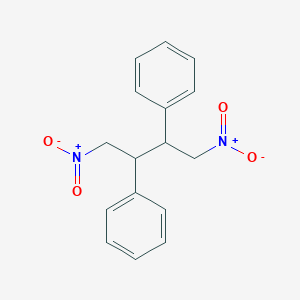
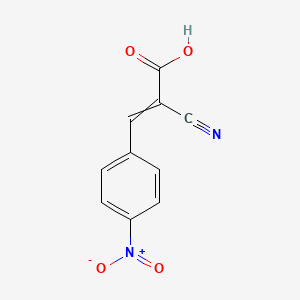
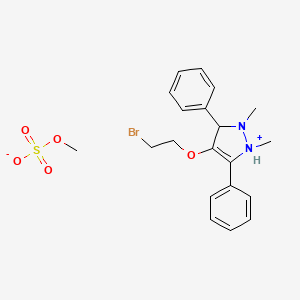
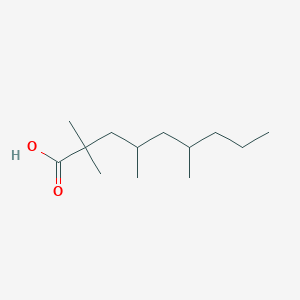
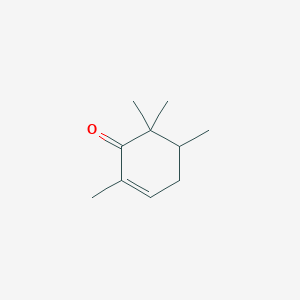
![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
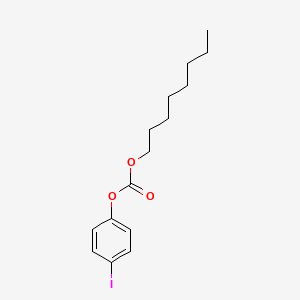
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
